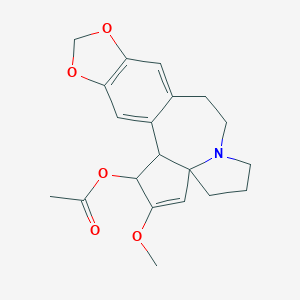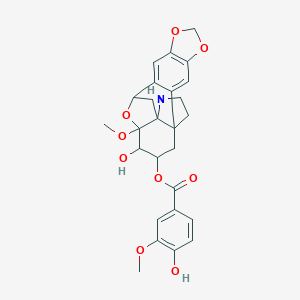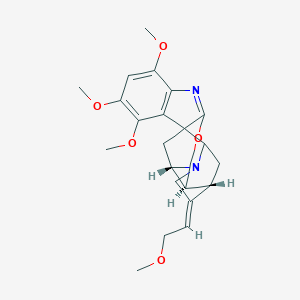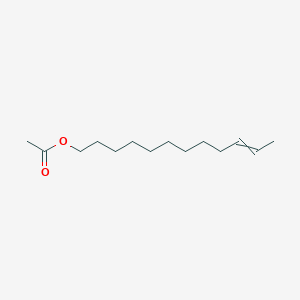
Tagitinin F
Descripción general
Descripción
Tagitinin F is a sesquiterpene with potent anti-inflammatory properties and nuclear factor-kappa B inhibition . It is derived from the herbs of Tithonia diversifolia .
Synthesis Analysis
This compound can be obtained through the photocyclization reaction of Tagitinin C . This process can be completed in less than 15 minutes in a photo-dependent reaction .Molecular Structure Analysis
The molecular formula of this compound is C19H24O6 . Its average mass is 348.390 Da and its monoisotopic mass is 348.157288 Da .Chemical Reactions Analysis
The photochemical conversion rate of Tagitinin C into this compound was slowed in the presence of 2,6-di-O-methyl-β-CyD .Aplicaciones Científicas De Investigación
Fotociclización de Tagitinin C
Tagitinin F se puede obtener a través de la fotociclización de Tagitinin C . Este proceso es significativo porque this compound tiene un alto potencial farmacológico, pero no es fácil de obtener, mientras que Tagitinin C se obtiene fácilmente de una planta ampliamente distribuida, Tithonia diversifolia .
Propiedades antiinflamatorias
Se ha encontrado que this compound exhibe acción antiinflamatoria sobre los neutrófilos humanos . Disminuye la producción de interleucina-6, interleucina-8 y factor de necrosis tumoral alfa inducida por lipopolisacárido por neutrófilos humanos .
Propiedades antinociceptivas
Se ha demostrado que this compound tiene propiedades antinociceptivas, lo que significa que puede reducir la sensación de dolor .
Inhibición de la actividad de la mieloperoxidasa
Se ha encontrado que this compound inhibe significativamente la actividad de la mieloperoxidasa inducida por lipopolisacárido de los neutrófilos humanos . La mieloperoxidasa es una enzima en los neutrófilos que participa en la defensa del cuerpo contra las bacterias y otros patógenos.
Inducción de la apoptosis de los neutrófilos
Se ha demostrado que this compound aumenta la apoptosis de los neutrófilos . Esto es significativo porque la regulación de la apoptosis de los neutrófilos es crucial para resolver la inflamación.
Cicatrización de heridas
Se ha encontrado que this compound es eficaz para reducir la infiltración de neutrófilos y macrófagos y estimular la deposición de colágeno en el tejido cicatricial, acelerando la maduración del tejido . Esto sugiere que puede tener aplicaciones potenciales en la cicatrización de heridas.
Mecanismo De Acción
Target of Action
Tagitinin F, a sesquiterpene lactone, primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a fundamental role in the inflammatory response to several etiologic factors .
Mode of Action
This compound exhibits potent anti-inflammatory properties and inhibits nuclear factor-kappa B (NF-κB) . It inhibits lipopolysaccharide-induced myeloperoxidase activity in human neutrophils . Myeloperoxidase is an enzyme in neutrophils involved in the body’s defense against microorganisms.
Biochemical Pathways
It is known that this compound decreases the secretion of inflammatory products . This suggests that it may affect the pathways involved in inflammation and immune response.
Pharmacokinetics
It is known that this compound can be obtained from a widespread plant, tithonia diversifolia .
Result of Action
This compound decreases the secretion of inflammatory products without inducing apoptosis in neutrophils . This suggests that it has a specific anti-inflammatory effect on neutrophils, reducing their activity without causing cell death .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the compound is obtained from a plant, and its availability may depend on the growth conditions of the plant . Additionally, the effect of this compound on neutrophils may vary depending on the presence of other substances, such as lipopolysaccharide .
Propiedades
IUPAC Name |
[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPOHKZSDZNBE-QDHYIOMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C=C[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318122 | |
| Record name | Tagitinin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59979-57-6 | |
| Record name | Tagitinin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59979-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagitinin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tagitinin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic targets of Tagitinin F?
A: Research suggests that this compound exhibits promising anti-inflammatory, anti-nociceptive, and anti-tumor activities. [, ] While its exact mechanism of action remains under investigation, studies indicate potential interactions with matrix metalloproteinases, which play a role in inflammation and tumor progression. [] Further research is exploring its interaction with specific molecular targets involved in these processes.
Q2: What is the structure of this compound and how does it relate to its activity?
A: this compound is a sesquiterpene lactone, a class of compounds known for their biological activities. [] While specific structural details like spectroscopic data are not provided in the provided abstracts, we know it is structurally related to Tagitinin C, differing by a photocyclization reaction. [] This structural change significantly impacts its activity. For instance, this compound demonstrates higher anti-tumor activity compared to Tagitinin C. [] This highlights the importance of the specific structural features of this compound for its biological effects.
Q3: How is this compound obtained and what are the advantages of its extraction method?
A: this compound can be obtained through photocyclization of Tagitinin C, a compound readily available from Tithonia diversifolia, a widespread plant. [] This method offers a fast and efficient way to synthesize this compound with 100% yield, significantly improving upon traditional extraction methods. [] This efficient synthesis is crucial for obtaining sufficient quantities for further research and potential therapeutic applications.
Q4: What is the leishmanicidal activity of this compound?
A: In vitro studies have demonstrated that this compound exhibits potent leishmanicidal activity against both promastigote and amastigote forms of Leishmania braziliensis. [] It effectively reduces the internalization of parasites in macrophages, highlighting its potential as a therapeutic agent for leishmaniasis. [] Further research is needed to explore its efficacy in vivo and determine its potential for development into an anti-leishmanial drug.
Q5: What computational studies have been conducted on this compound and what insights have they provided?
A: Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets involved in diabetes, including LMW-PTP, SUR-1, DPP-4, and SGLT2. [] These studies have provided insights into the potential mechanisms by which this compound might exert its anti-diabetic effects. [] Further computational studies, such as molecular dynamics simulations, could provide a more detailed understanding of the binding kinetics and dynamics of this compound with its targets.
Q6: What is known about the pharmacokinetic properties of this compound?
A: While specific pharmacokinetic data is limited in the provided abstracts, research suggests that this compound possesses favorable ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties compared to other compounds isolated from Tithonia diversifolia. [] This indicates its potential for good bioavailability and a favorable safety profile. Further pharmacokinetic studies are necessary to fully characterize its absorption, distribution, metabolism, and excretion in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

![(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)



![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)


